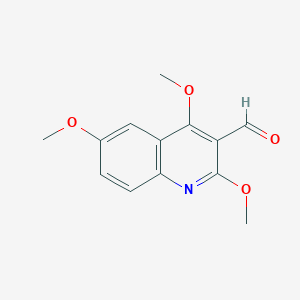

2,4,6-Trimethoxyquinoline-3-carbaldehyde

CAS No.: 51179-19-2

Cat. No.: VC15929190

Molecular Formula: C13H13NO4

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51179-19-2 |

|---|---|

| Molecular Formula | C13H13NO4 |

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | 2,4,6-trimethoxyquinoline-3-carbaldehyde |

| Standard InChI | InChI=1S/C13H13NO4/c1-16-8-4-5-11-9(6-8)12(17-2)10(7-15)13(14-11)18-3/h4-7H,1-3H3 |

| Standard InChI Key | AKMLOGOOJOJNLA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C(=C2OC)C=O)OC |

Introduction

Structural and Molecular Characteristics

Core Quinoline Architecture

Quinoline derivatives consist of a fused benzene-pyridine ring system, with substitutions significantly altering electronic and steric properties. In 2,4,6-trimethoxyquinoline-3-carbaldehyde, methoxy groups at positions 2, 4, and 6 introduce electron-donating effects, while the formyl group at position 3 enhances electrophilicity. This configuration contrasts with analogs like 2,4,7-trimethoxyquinoline-3-carbaldehyde, where methoxy placement influences resonance stabilization and intermolecular interactions .

Table 1: Comparative Molecular Properties of Quinoline Carbaldehydes

The formyl group’s position at C3 enables participation in condensation reactions, a feature exploited in synthesizing heterocyclic compounds .

Synthesis Methodologies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups to aromatic systems. For 2-chloroquinoline-3-carbaldehyde, acetanilide derivatives react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to yield formylated products . Adapting this method, 8-methylacetanilide could undergo formylation followed by methoxylation to produce 2,4,6-trimethoxyquinoline-3-carbaldehyde.

Domino Reactions in Glycerol Media

Glycerol-mediated domino reactions offer eco-friendly pathways for polyheterocycle synthesis. Thiopyrano[2,3-b]quinoline-3-carbaldehydes, for instance, form via cyclocondensation of 2-mercaptoquinoline-3-carbaldehyde and citral in xylene . Similar strategies might apply to methoxy-substituted precursors, leveraging glycerol’s high boiling point and recyclability .

Physicochemical Properties

Thermal Stability and Solubility

Methoxy groups enhance solubility in polar solvents compared to methyl analogs. For example, 2,4,6-trimethylquinoline has a boiling point of 281.8°C , while the trimethoxy variant’s predicted higher polarity may reduce volatility. Density estimations (~1.22 g/cm³) align with trends in methoxy-substituted aromatics .

Spectroscopic Signatures

-

IR Spectroscopy: Expected peaks include C=O stretch (~1680 cm⁻¹) and aromatic C-O-C asymmetric stretches (~1250 cm⁻¹) .

-

NMR: Distinct signals for methoxy protons (δ 3.8–4.0 ppm) and formyl protons (δ 9.8–10.2 ppm) would dominate .

Biological and Chemical Applications

Intermediate in Heterocycle Synthesis

The formyl group facilitates condensations with amines or hydrazines, yielding imines or hydrazones. For example, 2-chloroquinoline-3-carbaldehyde reacts with 5-pyrazolones to form pyrazolo-fused heterocycles , a pathway applicable to 2,4,6-trimethoxy derivatives for drug discovery.

Comparative Analysis with Isomers

2,4,6- vs. 2,4,7-Trimethoxy Substitution

Positional isomerism profoundly affects reactivity. The 2,4,6-configuration creates symmetry, potentially enhancing crystallinity compared to the 2,4,7-isomer . Steric hindrance at C6 may also slow nucleophilic attacks at C3, altering reaction kinetics.

Research Gaps and Future Directions

Despite structural similarities to well-studied analogs, experimental data on 2,4,6-trimethoxyquinoline-3-carbaldehyde remain sparse. Priorities include:

-

Synthesis Optimization: Developing one-pot methods using green solvents like glycerol .

-

Biological Screening: Evaluating antimicrobial, anticancer, and antiviral activities, particularly against HIV-1 protease .

-

Crystallographic Studies: Resolving 3D structures to guide structure-activity relationship (SAR) analyses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume